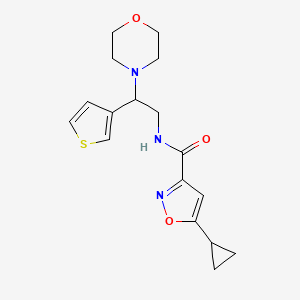

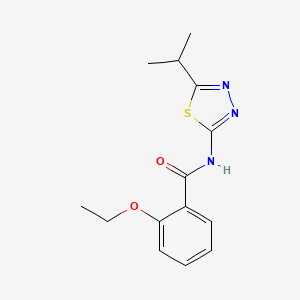

![molecular formula C26H19FN2O4S B2700696 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide CAS No. 877818-70-7](/img/structure/B2700696.png)

4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzo[de]isoquinolin-2(3H)-one group, for example, is a polycyclic aromatic compound that would contribute to the molecule’s rigidity and potentially its fluorescence properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the benzo[de]isoquinolin-2(3H)-one group could potentially give the compound interesting optical properties .Scientific Research Applications

Molecular Interactions and Inhibition Mechanisms

A study focused on the molecular interactions between human carbonic anhydrases (hCAs) and a class of benzenesulfonamides, including derivatives similar to the chemical . These compounds were designed to improve selectivity toward druggable isoforms of hCAs by introducing hydrophobic or hydrophilic functionalities. The study identified a derivative exhibiting significant inhibition for hCA VII, a brain-expressed enzyme, with remarkable selectivity over more widely distributed isoforms hCA I and II. Crystallographic and docking studies provided insights into the inhibitor interactions within the CA catalytic site, underscoring the importance of nonpolar contacts for this class of inhibitors (Bruno et al., 2017).

Novel Synthetic Routes and Bioactivity Studies

Research into novel synthetic routes for creating derivatives of benzenesulfonamides revealed the synthesis of a series of compounds showing potential in cytotoxicity, tumor specificity, and as carbonic anhydrase inhibitors. This work illustrates the diverse biological activities that can be achieved through structural modification of benzenesulfonamides, highlighting their potential in designing new therapeutic agents (Gul et al., 2016).

Photophysical Properties and Solid-State Fluorescence

Another study explored the synthesis, crystal structure, photophysics, and solid-state fluorescence of new fluorophore molecules based on the combination of naphthalimide and phosphazene groups. These compounds, related to the structure of 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide, exhibited excimer emission in the visible region in both solution and solid state, attributed to π-π stacking interactions. This research contributes to the understanding of the factors affecting fluorescence and the potential application of these fluorophores in bioimaging and sensors (Ün et al., 2017).

Discovery of Potent Antitumor Agents

A study on the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety discovered a new class of antitumor agents. This research underscores the importance of structural diversity in medicinal chemistry for discovering more efficacious and potent drugs. Several compounds in this series demonstrated significant in vitro antitumor activity, highlighting the therapeutic potential of these derivatives (Alqasoumi et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19FN2O4S/c27-19-9-11-20(12-10-19)28-34(32,33)21-13-7-17(8-14-21)15-16-29-25(30)22-5-1-3-18-4-2-6-23(24(18)22)26(29)31/h1-14,28H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHAGPUBTPOYAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC4=CC=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

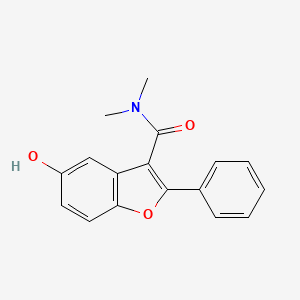

![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B2700613.png)

![1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride](/img/structure/B2700615.png)

![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2700620.png)

![methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B2700625.png)

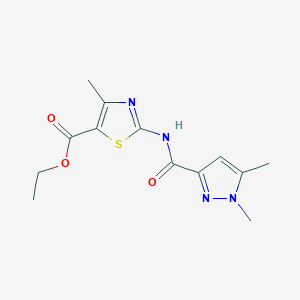

![N-(benzo[d]thiazol-2-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2700626.png)

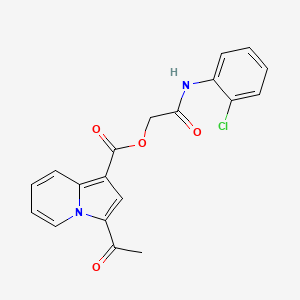

![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700628.png)